Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate is an organic compound with the molecular formula C10H12O6 It is a derivative of cyclohexadiene and is characterized by the presence of two hydroxyl groups and two ester groups on the cyclohexadiene ring
Preparation Methods
The synthesis of Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound
Chemical Reactions Analysis
Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters
Scientific Research Applications
Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating oxidative stress-related diseases.
Industry: It is used in the production of pigments and dyes, as well as in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby modulating cellular processes and protecting cells from damage
Comparison with Similar Compounds
Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: This compound has similar ester groups but lacks the hydroxyl groups, making it less effective as an antioxidant.
2,5-Dihydroxy-1,4-benzoquinone: This compound has similar hydroxyl groups but differs in its quinone structure, which affects its reactivity and applications
Overall, this compound stands out due to its unique combination of hydroxyl and ester groups, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h11-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBODPPGVQZFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC(=C(C1)O)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27712-87-4 |
Source
|
Record name | 1,4-dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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